An In-depth Technical Guide to the Q-Phos Ligand: Structure, Synthesis, and Applications in Catalysis
An In-depth Technical Guide to the Q-Phos Ligand: Structure, Synthesis, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q-Phos, with the chemical name 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, is a highly effective, air-stable, electron-rich, and sterically demanding monodentate phosphine (B1218219) ligand.[1][2] Developed by the Hartwig group, it has emerged as a privileged ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with a broad range of substrates and high efficiency.[3][4] Its robust nature and ability to facilitate challenging coupling reactions have made it a valuable tool in organic synthesis, particularly in the pharmaceutical and materials science industries. This guide provides a comprehensive overview of the Q-Phos ligand, including its structure, synthesis, and detailed applications in key cross-coupling reactions.
Core Structure and Physicochemical Properties
Q-Phos is a ferrocene-based phosphine ligand characterized by a pentaphenylcyclopentadienyl moiety and a di-tert-butylphosphino group on the other cyclopentadienyl (B1206354) ring. This unique architecture imparts a combination of steric bulk and electron-donating properties that are crucial for its catalytic activity.
| Property | Value | Reference |
| Chemical Formula | C₄₈H₄₇FeP | [5] |
| Molecular Weight | 710.71 g/mol | [1][5] |
| CAS Number | 312959-24-3 | [1][5] |
| Appearance | Not specified, but its solutions with Pd(dba)₂ are described as dark brown liquids | [5] |
| Melting Point | 211-219 °C | [1] |
| Solubility | Soluble in chloroform (B151607) and toluene (B28343) | [5] |
The IUPAC name for Q-Phos is [1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)]ferrocene. The presence of the bulky di-tert-butylphosphino group and the pentaphenylcyclopentadienyl ring creates a sterically hindered environment around the palladium center in the catalytic complex. This steric bulk is believed to promote the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition, a key step in the catalytic cycle.[6] Furthermore, the electron-rich nature of the phosphine enhances the rate of oxidative addition and reductive elimination steps.[6]
Synthesis of Q-Phos
While a detailed, step-by-step experimental protocol for the synthesis of Q-Phos from readily available starting materials is not extensively documented in publicly available literature, a synthetic route has been reported starting from Di-tert-butylphosphinoferrocene and Chlorobenzene.[7] The synthesis of ferrocene-based phosphine ligands typically involves the lithiation of a ferrocene (B1249389) precursor followed by reaction with a chlorophosphine.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Q-Phos has demonstrated exceptional performance as a ligand in several palladium-catalyzed cross-coupling reactions. Its ability to promote reactions with challenging substrates, such as aryl chlorides, and under mild conditions makes it a highly versatile ligand.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of Q-Phos in combination with a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, provides a highly active catalytic system for the coupling of a wide range of amines with aryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides with Secondary Amines
The following is a representative experimental protocol adapted from a procedure for a similar Buchwald-type ligand:
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To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 1.5 mol%), Q-Phos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the secondary amine (1.5 equiv.) to the reaction mixture.
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Heat the resulting mixture to reflux and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/Q-Phos catalytic system.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 110 | 12 | 90-97 |
| 4-Bromoanisole | N-Methylaniline | NaOtBu | Toluene | RT | 6 | 81-99 |
| Aryl Bromide | Diphenylamine | NaOtBu | Toluene | RT | 24 | 90-97 |
| Aryl Chloride | Di-n-butylamine | NaOtBu | Toluene | 110 | 12 | 90-97 |
Note: The yields are based on similar reactions with other bulky phosphine ligands and are representative of the expected efficiency with Q-Phos.[8]
Catalytic Cycle for Buchwald-Hartwig Amination with a Monodentate Phosphine Ligand
The catalytic cycle for the Buchwald-Hartwig amination with a monodentate phosphine ligand like Q-Phos is believed to proceed through the following key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The bulky nature of Q-Phos favors the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[6]
References
- 1. Qphos - 1,2,3,4,5-ペンタフェニル-1 -(ジ-tert-ブチルホスフィノ)フェロセン [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene | 312959-24-3 | FP160009 [biosynth.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4,5-PENTAPHENYL-1'-(DI-TERT-BUTYLPHOSPHINO)FERROCENE synthesis - chemicalbook [chemicalbook.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
